molecular formula C14H23NO4 B6192500 6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid CAS No. 2386441-80-9

6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid

Cat. No.: B6192500
CAS No.: 2386441-80-9
M. Wt: 269.34 g/mol
InChI Key: NKTUDUAICQEDTO-UHFFFAOYSA-N
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Description

The compound “6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid” is a complex organic molecule. It contains a bicyclic octane core, with a carboxylic acid group on one of the bridgehead carbons and a tert-butoxycarbonyl-protected amino group on the other .


Synthesis Analysis

The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the amino group in the given compound could be protected by the BOC group during synthesis to prevent unwanted reactions.


Molecular Structure Analysis

The InChI code for the compound is 1S/C27H30N2O6/c1-26(2,3)35-24(32)28-27(23(30)31)16-12-17(27)14-29(13-16)25(33)34-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22H,12-15H2,1-3H3,(H,28,32)(H,30,31) . This code provides a detailed description of the molecular structure, including the number and type of atoms, and how they are bonded together.


Chemical Reactions Analysis

The BOC group can be removed from amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This suggests that the compound could be used as a precursor in reactions where the protected amino group is required to react.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 478.55 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.

Future Directions

The future directions for this compound could involve its use in the synthesis of more complex molecules, given its protected amino group. It could also be used in the study of reaction mechanisms involving the BOC protecting group .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid' involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group. The carboxylic acid group is introduced in the final step.", "Starting Materials": [ "1,5-cyclooctadiene", "Maleic anhydride", "tert-Butyl carbamate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "1. Protection of amine group: 1,5-cyclooctadiene is reacted with maleic anhydride in the presence of a catalytic amount of a Lewis acid to form the corresponding adduct. The adduct is then reacted with tert-butyl carbamate in the presence of a base such as sodium hydroxide to form the protected amine derivative.", "2. Formation of bicyclic ring system: The protected amine derivative is reacted with hydrochloric acid to form the corresponding hydrochloride salt. The salt is then reacted with sodium bicarbonate in the presence of a phase transfer catalyst to form the bicyclic ring system.", "3. Deprotection of amine group: The bicyclic ring system is then reacted with sodium hydroxide to deprotect the amine group and form the free amine. The free amine is then reacted with ethyl acetate to form the corresponding ethyl carbamate.", "4. Introduction of carboxylic acid group: The ethyl carbamate is then hydrolyzed with hydrochloric acid to form the corresponding carboxylic acid. The carboxylic acid is then purified by recrystallization from a suitable solvent such as methanol or diethyl ether." ] }

CAS No.

2386441-80-9

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.1]octane-1-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14-7-5-4-6-13(8-14,9-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

NKTUDUAICQEDTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCCC(C1)(C2)C(=O)O

Purity

0

Origin of Product

United States

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